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Compound of Interest

Compound Name: NDI-091143

Cat. No.: B609514

NDI-091143 is a potent, low-nanomolar inhibitor of human ATP-citrate lyase (ACLY), a key
enzyme in cellular metabolism.[1][2] Unlike competitive inhibitors that bind to the active site,
NDI-091143 binds to an allosteric, hydrophobic cavity adjacent to the citrate-binding site.[2]
This binding induces significant conformational changes in the enzyme, which indirectly
prevents the binding and recognition of citrate, thereby inhibiting ACLY activity.[2][3] This
allosteric mechanism provides a high degree of selectivity and potency.

Quantitative Data for NDI-091143

IC50
. IC50 (ADP- (Coupled Mechanism
Compound Target Ki .
Glo assay) Enzyme of Action
Assay)
Allosteric
Human ATP- inhibitor,
NDI-091143 citrate lyase 7.0 nM[1] 2.1 nM[1][4] 4.8 nM[5] competitive
(ACLY) vs. citrate[3]

[5]

Experimental Protocol: ADP-Glo™ Kinase Assay

The potency of NDI-091143 was determined using the ADP-Glo™ assay. This luminescent
ADP detection assay quantifies enzyme activity by measuring the amount of ADP produced
during the enzymatic reaction.
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Workflow:

Enzyme Reaction: The ACLY enzyme is incubated with its substrates (citrate, CoA, and ATP)
in the presence of varying concentrations of NDI-091143.

o ADP-Glo™ Reagent Addition: After the enzyme reaction, the ADP-Glo™ Reagent is added to
terminate the reaction and deplete the remaining ATP.

» Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert
the newly synthesized ADP to ATP. This new ATP is used by a luciferase/luciferin reaction to
generate a luminescent signal.

» Signal Measurement: The intensity of the luminescent signal is proportional to the ADP
concentration and, therefore, the ACLY activity. The IC50 value is calculated by plotting the
enzyme activity against the inhibitor concentration.
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Caption: ACLY pathway and NDI-091143 inhibition.

Allosteric SHP2 Inhibitors: A New Frontier in Cancer
Therapy

Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11
gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and
differentiation through the MAPK signaling pathway.[6][7] It is a well-established oncogene
implicated in various cancers.[8][9] The development of allosteric SHP2 inhibitors, which lock
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the enzyme in an inactive conformation, has emerged as a promising therapeutic strategy.[10]
[11][12] These inhibitors bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-
terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing the auto-inhibited

state of SHP2.[11][13]

This section compares several prominent allosteric SHP2 inhibitors that are in various stages of
preclinical and clinical development.

Comparative Quantitative Data for Allosteric SHP2

Inhibitors
Compound Target IC50 Key Features

First SHP2 inhibitor to
TNO155 SHP2 11 nM[13] enter clinical trials.[13]
[14]

Potent and selective;

demonstrates
RMC-4550 SHP2 0.58 nM[15][16] _ _ _

antitumor immunity.

[15][17]

Orally bioavailable;
enhances anti-tumor
activity of CD8+ T
cells.[19][20]

JAB-3068 SHP2 25.8 nM[18]

First-generation

allosteric inhibitor;
SHP099 SHP2 53.7 nM[16] _

potent and selective.

[61111]

Experimental Protocol: Cellular pERK Inhibition Assay

A common method to assess the cellular activity of SHP2 inhibitors is to measure the
phosphorylation of its downstream effector, ERK (extracellular signal-regulated kinase).

Workflow:
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Cell Culture and Treatment: Cancer cell lines dependent on SHP2 signaling (e.g., KYSE-520
esophageal cancer cells) are cultured. The cells are then treated with a range of
concentrations of the SHP2 inhibitor for a specified period.

Cell Lysis: After treatment, the cells are lysed to extract total protein.

Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are
quantified using either Western blotting with specific antibodies or an enzyme-linked
immunosorbent assay (ELISA).

Data Analysis: The ratio of p-ERK to total ERK is calculated for each inhibitor concentration.
The IC50 value is determined by plotting this ratio against the inhibitor concentration,
representing the concentration at which p-ERK levels are reduced by 50%.
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SHP2 Signaling and Allosteric Inhibition

Activates Stabilizes Inactive State

SHP2 (Inactive)
__—

Promotes GDP/GTP Exchange
\ 4

v

RAF
\ 4

T

— O

Click to download full resolution via product page

Caption: SHP2 signaling and allosteric inhibition.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b609514?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Summary and Conclusion

NDI-091143 and the discussed SHP2 inhibitors, while both being allosteric inhibitors, target
fundamentally different pathways. NDI-091143 modulates cellular metabolism by inhibiting
ACLY, with potential applications in oncology and metabolic diseases. In contrast, the SHP2
inhibitors TNO155, RMC-4550, and JAB-3068 are primarily being developed as anti-cancer
agents that block the oncogenic RAS-MAPK signaling cascade.

The provided data and experimental protocols highlight the distinct methodologies required to
evaluate these different classes of allosteric inhibitors. For researchers, understanding these
differences is crucial for designing experiments, interpreting data, and ultimately advancing the
development of novel targeted therapies. The high potency and selectivity demonstrated by
these allosteric inhibitors underscore the promise of this therapeutic modality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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